1-[5-(3-Methylphenyl)-1,3,4-oxadiazol-2-yl]ethan-1-amine hydrochloride
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Overview
Description
1-[5-(3-Methylphenyl)-1,3,4-oxadiazol-2-yl]ethan-1-amine hydrochloride is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[5-(3-Methylphenyl)-1,3,4-oxadiazol-2-yl]ethan-1-amine hydrochloride typically involves the following steps:
Formation of the Oxadiazole Ring: This can be achieved by cyclization of a hydrazide with a carboxylic acid derivative under dehydrating conditions. For instance, 3-methylbenzohydrazide can react with ethyl chloroacetate in the presence of a base to form the oxadiazole ring.
Amination: The resulting oxadiazole can then be subjected to amination using ethan-1-amine under suitable conditions to introduce the ethan-1-amine group.
Hydrochloride Salt Formation: Finally, the free amine can be converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions: 1-[5-(3-Methylphenyl)-1,3,4-oxadiazol-2-yl]ethan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic reagents such as nitric acid for nitration or sulfuric acid for sulfonation.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration would yield nitro derivatives, while reduction could lead to amine derivatives.
Scientific Research Applications
1-[5-(3-Methylphenyl)-1,3,4-oxadiazol-2-yl]ethan-1-amine hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial, anti-inflammatory, and anticancer properties.
Biological Research: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-[5-(3-Methylphenyl)-1,3,4-oxadiazol-2-yl]ethan-1-amine hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
- 1-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]ethan-1-amine hydrochloride
- 1-[5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-yl]ethan-1-amine hydrochloride
- 1-[5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]ethan-1-amine hydrochloride
Comparison: Compared to these similar compounds, 1-[5-(3-Methylphenyl)-1,3,4-oxadiazol-2-yl]ethan-1-amine hydrochloride may exhibit unique biological activities due to the presence of the 3-methylphenyl group. This group can influence the compound’s binding affinity and specificity for its molecular targets, potentially leading to different pharmacological profiles.
This detailed overview should provide a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
1-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O.ClH/c1-7-4-3-5-9(6-7)11-14-13-10(15-11)8(2)12;/h3-6,8H,12H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAAVMFUPJMTQIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN=C(O2)C(C)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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